1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea
CAS No.:
Cat. No.: VC15592210
Molecular Formula: C17H16FN3OS
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN3OS |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea |
| Standard InChI | InChI=1S/C17H16FN3OS/c1-12-11-19-17(23-12)21(15-9-7-13(18)8-10-15)16(22)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,22) |
| Standard InChI Key | ILRBYLNWMLZZKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN=C(S1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Introduction
1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea is a complex organic compound with a molecular weight of 329.4 g/mol . It features a urea moiety linked to both a fluorophenyl group and a thiazole ring substituted with a methyl group. This compound is of interest in medicinal chemistry due to its unique structural components.
Synthesis and Preparation
While specific synthesis protocols for 1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-ylyl)-3-phneylurea are not detailed in available sources, compounds with similar structures often involve reactions that form urea linkages between thiazole derivatives and substituted phenyl groups. These reactions typically occur under conditions such as refluxing in solvents like ethanol or dimethylformamide.
Biological Activity
Although specific biological activity data for this compound are not readily available from reliable sources within the search results provided, compounds featuring thiazole rings often exhibit diverse biological activities . The presence of fluorine can enhance pharmacological properties by influencing interactions with biological targets .
Related Compounds
Compounds similar to this one have shown promise in various therapeutic areas due to their structural components:
Example: N-(4-fluorophenyl)-N'-(thiazol derivatives)
These compounds may exhibit antimicrobial or anticancer activities depending on their exact structure .
Example: Thiazoles Linked with Urea Moieties
These structures can be crucial for developing new synthetic agents with enhanced drug-like properties .
Future Directions
Further research into "the compound", focusing on its synthesis optimization and biological evaluation using tools like SwissAdme or NCI protocols (as seen with other structurally related compounds), could provide valuable insights into its potential applications.
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